Lantibiotic lacticin 3147 A1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
CSTNTFSLSDYWGNNGAWCTLTHECMAWCK |
Origin of Product |
United States |
Structural Elucidation and Features of Lacticin 3147 A1
Lacticin 3147 is a two-component lantibiotic, a class of antimicrobial peptides produced by bacteria, that contains unique thioether amino acids such as lanthionine (B1674491) and methyllanthionine. nih.gov The two peptides, Lacticin 3147 A1 (LtnA1) and Lacticin 3147 A2 (LtnA2), work together to achieve their antimicrobial effect. researchgate.net The primary structure and solution conformation of LtnA1 were determined using advanced analytical techniques, primarily multidimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with mass spectrometry. nih.gov
Structurally, LtnA1 is classified as a type-B lantibiotic, characterized by a globular, compact conformation. nih.govresearchgate.net Its specific lanthionine bridging pattern shows a resemblance to another well-known type-B lantibiotic, mersacidin (B1577386). nih.govqub.ac.uk This globular structure is a key feature that distinguishes it from its partner peptide, LtnA2, which is an elongated, flexible type-A lantibiotic. nih.govresearchgate.net Maturation of the LtnA1 peptide involves significant post-translational modifications, where serine and threonine residues are enzymatically dehydrated and subsequently form thioether bridges with cysteine residues. uniprot.orgnih.gov
The table below summarizes the key structural features of the Lacticin 3147 A1 propeptide.
| Feature | Description | Source |
| Amino Acid Count | 59 | uniprot.org |
| Molecular Mass | ~3,306.69 Da (Determined by MALDI) | uniprot.org |
| Classification | Type-B Lantibiotic | nih.gov |
| Conformation | Globular | nih.govresearchgate.net |
| Post-translational Modifications | Dehydrated Serine/Threonine residues, Thioether bridges | uniprot.orgnih.gov |
| Cross-links | 1 Lanthionine, 2 β-methyllanthionine bridges | uniprot.org |
This table is interactive. You can sort and filter the data.
Structural Basis for Synergistic Activity of Lacticin 3147 Peptides
The potent antimicrobial activity of lacticin 3147 is a direct result of the synergistic and sequential interaction between the LtnA1 and LtnA2 peptides, with the bacterial cell wall precursor lipid II playing a crucial role as a target molecule. researchgate.netnih.gov The distinct structures of the two peptides are fundamental to their cooperative mechanism. nih.gov
The process is initiated by the globular LtnA1 peptide, which functions as the binding component. researchgate.net It specifically recognizes and binds to lipid II, an essential component for peptidoglycan biosynthesis in bacteria. researchgate.netqub.ac.uk This initial binding event is critical and serves as the first step in the antimicrobial action. Isothermal titration calorimetry (ITC) experiments have quantified this interaction, showing that LtnA1 binds to membrane-embedded lipid II. qub.ac.uk
Once the LtnA1-lipid II complex is formed, it acts as a docking molecule or a receptor for the second peptide, the elongated and flexible LtnA2. researchgate.netresearchgate.net LtnA2 is then recruited to the membrane, where it interacts with the LtnA1-lipid II complex. nih.gov This interaction is highly specific; studies have shown that for inhibition to occur, LtnA1 must be added to the target cells before LtnA2. nih.gov The two peptides work optimally in a 1:1 ratio. nih.govnih.gov
The culmination of this sequential binding is twofold: the inhibition of cell wall synthesis due to the sequestration of lipid II, and the formation of pores in the cell membrane, which leads to depolarization and rapid cell death. researchgate.netqub.ac.uknih.gov The precise geometry of the lanthionine (B1674491) rings within the LtnA2 peptide has been shown to be essential for this synergistic activity. qub.ac.uk While LtnA1 possesses some independent inhibitory activity, the synergistic combination with LtnA2 enhances its potency by several orders of magnitude. nih.gov
The following table details the binding interactions central to the synergistic mechanism.
| Interacting Components | Binding Ratio | Binding Affinity (kD) | Technique | Source |
| LtnA1 and Lipid II | 2:1 | 0.9 µM | ITC | qub.ac.uk |
| LtnA1 and LtnA2 | 1:1 | 1.2 µM | ITC | qub.ac.uk |
This table is interactive. You can sort and filter the data.
Biosynthesis and Genetic Determinants of Lacticin 3147 A1
Producer Organism: Lactococcus lactis subsp. lactis DPC3147
Lacticin 3147 is a bacteriocin (B1578144) produced by Lactococcus lactis subsp. lactis DPC3147, a strain originally isolated from an Irish kefir grain nih.govnih.gov. This Gram-positive bacterium is notable for its production of this broad-spectrum antimicrobial peptide, which is active against a wide range of other Gram-positive bacteria, including significant food spoilage organisms and human pathogens nih.govnih.govnih.gov. The genetic determinants for the production of lacticin 3147 are not located on the bacterial chromosome but are encoded on a large plasmid within the DPC3147 strain oup.com.
Genetic Organization of the Lacticin 3147 Biosynthetic Cluster
The genes required for the biosynthesis of, and immunity to, lacticin 3147 are clustered together in a discrete genetic locus. This organization is a common feature among bacteriocins, ensuring the coordinated expression of all necessary components for production and self-protection.
The genetic information for lacticin 3147 production is encoded on a large, 60.2 kb conjugative plasmid named pMRC01 nih.govasm.org. The entire biosynthetic gene cluster spans a 12.6 kb region of this plasmid asm.orgnih.govmicrobiologyresearch.org. Analysis of the pMRC01 sequence reveals that it is organized into three functional domains: one for conjugative transfer, another for phage resistance and plasmid replication, and the third containing the operon for lacticin 3147 synthesis nih.gov. The conjugative nature of pMRC01 means it can be transferred between compatible bacterial strains, potentially spreading the ability to produce this bacteriocin nih.govnih.gov.
The lacticin 3147 gene cluster is organized into two divergently transcribed operons, meaning they are oriented in opposite directions from a central promoter region nih.govnih.govmicrobiologyresearch.orgnih.gov.
Immunity and Regulation Operon (ltnRIFE): This operon is responsible for self-protection of the producer organism and for regulating the expression of the gene cluster asm.orgnih.gov. It includes genes for a regulatory protein (LtnR), an immunity protein (LtnI), and an ABC transporter (LtnFE) asm.orgnih.gov.
Biosynthesis and Export Operon (ltnA1A2M1TM2J): This larger operon contains the genes directly involved in producing the mature lacticin 3147 peptides asm.orgnih.gov. It includes the structural genes for the two peptides (LtnA1 and LtnA2), the modification enzymes (LtnM1, LtnM2, and LtnJ), and a protein responsible for transport and processing of the peptides out of the cell (LtnT) nih.govasm.orgnih.gov.
Key Genes and Their Roles in Lacticin 3147 A1 Production
The synthesis of the active two-component lacticin 3147 molecule requires the coordinated action of several proteins, each encoded by a specific gene within the biosynthetic operon.
Lacticin 3147 is a two-component lantibiotic, meaning that two distinct peptides, LtnA1 and LtnA2, are required for its antimicrobial activity nih.govmicrobiologyresearch.org. These peptides are ribosomally synthesized as inactive precursor molecules, or prepeptides.
ltnA1 : This gene encodes the prepeptide for the LtnA1 component.
ltnA2 : This gene encodes the prepeptide for the LtnA2 component.
Inactivation of either the ltnA1 or ltnA2 gene results in a complete loss of bacteriocin activity nih.govmicrobiologyresearch.orgmicrobiologyresearch.org. However, when the cell-free supernatants from mutants lacking either ltnA1 or ltnA2 are combined, antimicrobial activity is restored. This demonstrates that both peptides are essential for function and that they can be processed and exported from the cell independently of one another nih.govmicrobiologyresearch.orgmicrobiologyresearch.org.
After the LtnA1 and LtnA2 prepeptides are synthesized, they undergo extensive post-translational modifications. These modifications are crucial for the structure and function of the final, active bacteriocin. The lacticin 3147 gene cluster contains a unique set of modification enzymes.
LtnM1 and LtnM2: A distinctive feature of the lacticin 3147 gene cluster is the presence of two large modification enzymes, LtnM1 and LtnM2 microbiologyresearch.org. These are bifunctional enzymes belonging to the LanM family, meaning each enzyme can catalyze both the dehydration of serine and threonine residues and the subsequent cyclization reactions to form thioether rings (lanthionines) microbiologyresearch.orgnih.gov. Crucially, each prepeptide is modified by a specific enzyme:
LtnM1 is responsible for the modification of the LtnA1 prepeptide microbiologyresearch.orgmicrobiologyresearch.org.
LtnM2 is required for the modification of the LtnA2 prepeptide microbiologyresearch.orgmicrobiologyresearch.org. Mutational studies have confirmed that both LtnM1 and LtnM2 are essential for the production of active lacticin 3147 nih.govmicrobiologyresearch.org.
LtnJ: This enzyme is a dehydrogenase responsible for a further modification: the conversion of dehydroalanine residues (formed by the dehydration of serines by LtnM enzymes) into D-alanine residues nih.govnih.gov. The presence of these D-amino acids is vital for the optimal activity of the final lacticin 3147 peptides nih.gov. Deletion of the ltnJ gene leads to a dramatic reduction in the antimicrobial potency of the produced bacteriocin nih.gov.
Summary Tables
Table 1: Genetic Locus for Lacticin 3147 Production
| Feature | Description | Reference(s) |
|---|---|---|
| Location | Plasmid | nih.govasm.orgnih.govmicrobiologyresearch.orgnih.govmicrobiologyresearch.org |
| Plasmid Name | pMRC01 | nih.govasm.orgnih.govmicrobiologyresearch.orgnih.govmicrobiologyresearch.org |
| Plasmid Size | 60.2 kb | asm.org |
| Biosynthetic Cluster Size | 12.6 kb | asm.orgnih.govmicrobiologyresearch.org |
| Organization | Two divergent operons | nih.govasm.orgnih.govmicrobiologyresearch.orgnih.govnih.gov |
Table 2: Key Genes in the Lacticin 3147 Biosynthetic Cluster
| Gene | Protein Product | Function | Operon |
|---|---|---|---|
| ltnA1 | LtnA1 prepeptide | Structural component 1 of the bacteriocin | Biosynthesis/Export |
| ltnA2 | LtnA2 prepeptide | Structural component 2 of the bacteriocin | Biosynthesis/Export |
| ltnM1 | LtnM1 | Post-translational modification of LtnA1 (dehydration/cyclization) | Biosynthesis/Export |
| ltnM2 | LtnM2 | Post-translational modification of LtnA2 (dehydration/cyclization) | Biosynthesis/Export |
| ltnT | LtnT | ABC transporter; processing and export of modified peptides | Biosynthesis/Export |
| ltnJ | LtnJ | Dehydrogenase; converts dehydroalanine to D-alanine | Biosynthesis/Export |
| ltnR | LtnR | Transcriptional regulator | Immunity/Regulation |
| ltnI | LtnI | Immunity protein | Immunity/Regulation |
| ltnF | LtnF | ABC transporter component for immunity | Immunity/Regulation |
| ltnE | LtnE | ABC transporter component for immunity | Immunity/Regulation |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Lantibiotic lacticin 3147 A1 |
| Lacticin 3147 |
| LtnA1 |
| LtnA2 |
| Lanthionine (B1674491) |
| Methyllanthionine |
| Dehydroalanine |
| D-alanine |
| Serine |
Modification Enzymes
Lantibiotic Dehydratases (LanB) and Cyclases (LanC)
Lantibiotics are categorized into different classes based on their biosynthetic pathways. frontiersin.org Class I lantibiotics, such as nisin, are modified by two distinct enzymes: a dehydratase (LanB) and a cyclase (LanC). frontiersin.orgoup.comfrontiersin.org The LanB enzyme is responsible for the dehydration of serine and threonine residues, while the LanC enzyme catalyzes the subsequent formation of thioether bridges (lanthionines). oup.com
However, Lacticin 3147 belongs to the class II lantibiotics. frontiersin.org This class does not utilize separate LanB and LanC enzymes. Instead, the dehydration and cyclization reactions are carried out by a single, large, bifunctional enzyme known as a LanM synthetase. frontiersin.orgnih.gov Therefore, the Lacticin 3147 biosynthesis pathway does not involve distinct LanB and LanC proteins.
Bifunctional Lantibiotic Synthetase (LanM, LtnM1, LtnM2)
A unique characteristic of the Lacticin 3147 gene cluster is the presence of two LanM homologues, designated LtnM1 and LtnM2. nih.govnih.gov These are bifunctional enzymes that possess both dehydratase and cyclase activity. frontiersin.orgnih.gov The N-terminal domain of the LanM protein catalyzes the dehydration of serine and threonine residues, while the C-terminal domain is responsible for the cyclization reactions that form the characteristic (methyl)lanthionine bridges. nih.gov
Crucially, each of the two precursor peptides of Lacticin 3147 is modified by its own dedicated synthetase. nih.gov LtnM1 is specifically required for the maturation of the LtnA1 peptide, and LtnM2 is essential for the maturation of the LtnA2 peptide. nih.govnih.gov Inactivation of either the ltnM1 or ltnM2 gene results in the inability to produce the active lantibiotic, confirming the essential and specific role of each enzyme in the biosynthetic pathway. nih.gov
| Enzyme | Target Precursor Peptide | Function | Reference |
|---|---|---|---|
| LtnM1 | LtnA1 | Catalyzes dehydration and cyclization | nih.govnih.gov |
| LtnM2 | LtnA2 | Catalyzes dehydration and cyclization | nih.govnih.gov |
LtnJ Reductase for D-Alanine Formation
Lacticin 3147 is unusual among lantibiotics as it contains D-alanine residues, which are incorporated post-translationally from ribosomally encoded L-serines. nih.govnih.gov This conversion is a two-step process. First, the LtnM synthetases convert L-serine to dehydroalanine (Dha). nih.govresearchgate.net Subsequently, the enzyme LtnJ, a reductase, is responsible for the stereospecific hydrogenation of the Dha intermediate to form D-alanine. pnas.orgnih.govsigmaaldrich.com
The gene ltnJ is the final gene in the biosynthetic operon. nih.gov Deletion of ltnJ leads to the production of peptides where the Dha intermediates remain, resulting in a significant decrease in antimicrobial activity. pnas.orgnih.gov This highlights the vital role of the D-alanine residues for the full biological function of Lacticin 3147. nih.gov Homologues of LtnJ, such as SacJ from Staphylococcus aureus and PenN from Pediococcus pentosaceus, have been identified, suggesting a conserved mechanism for D-alanine formation in other ribosomally synthesized peptides. nih.govsigmaaldrich.com
Transport and Processing Enzyme (LtnT)
The final steps in the biosynthesis of Lacticin 3147, leader peptide cleavage and export of the mature peptides from the cell, are handled by a single bifunctional protein, LtnT. nih.govnih.gov LtnT is an ABC (ATP-binding cassette) transporter with a dual function. nih.gov The N-terminal portion of the protein contains an intracellular proteolytic domain that is responsible for cleaving the leader peptide from the modified core peptides. nih.gov Following this processing step, the transporter domain of LtnT translocates the mature LtnA1 and LtnA2 peptides across the cytoplasmic membrane. nih.govresearchgate.net Research has shown that LtnT is surprisingly flexible and can process and transport its substrate peptides even in the absence of the other lacticin synthetase enzymes. nih.gov
Role of the Leader Peptide in Enzyme Activation
Like all lantibiotics, the LtnA1 and LtnA2 peptides are synthesized as precursors (prepeptides) containing an N-terminal leader peptide and a C-terminal core peptide region that undergoes modification. nih.gov The leader peptide is not merely a signal for transport but plays a critical role in the modification process itself. nih.govnih.gov It is proposed to function by assembling and/or activating the biosynthetic enzymes. nih.gov
Post-Translational Modification Pathway of Lacticin 3147 A1
The maturation of the Lacticin 3147 A1 precursor peptide involves a series of enzymatic post-translational modifications (PTMs) that are essential for its structure and antimicrobial activity. nih.govnih.gov These modifications create the characteristic features of lantibiotics, including dehydroamino acids and thioether bridges. nih.gov
Cyclization and Lanthionine Bridge Formation
The biosynthesis of lacticin 3147 A1 involves a series of intricate post-translational modifications, central to which is the formation of lanthionine bridges. These thioether cross-links are crucial for the peptide's structure and biological activity. The process is initiated by the dehydration of specific serine and threonine residues within the precursor peptide, LtnA1, to form 2,3-didehydroalanine (Dha) and (Z)-2,3-didehydrobutyrine (Dhb), respectively oup.com.
Following dehydration, the cyclization reaction occurs. This involves a Michael-type addition where the thiol group of a cysteine residue attacks the double bond of a dehydroamino acid residue . This reaction results in the formation of the characteristic lanthionine (from Dha and cysteine) or methyllanthionine (from Dhb and cysteine) bridges .
A unique feature of the lacticin 3147 gene cluster is the presence of two distinct LanM-like enzymes, LtnM1 and LtnM2 nih.gov. These enzymes are bifunctional, catalyzing both the dehydration and the subsequent cyclization reactions. Genetic studies have demonstrated that these two enzymes have specific roles in the maturation of the two peptides that constitute lacticin 3147. LtnM1 is exclusively responsible for the modification of the LtnA1 precursor peptide, while LtnM2 modifies the LtnA2 precursor nih.gov. Mutational analysis has confirmed that both LtnM1 and LtnM2 are essential for the production of active lacticin 3147 nih.gov. The LtnA1 peptide of lacticin 3147 possesses a specific lanthionine bridging pattern that gives it a globular structure, similar to type-B lantibiotics like mersacidin (B1577386) nih.gov.
| Enzyme | Target Peptide | Function | Reference |
| LtnM1 | LtnA1 | Dehydration and Cyclization (Lanthionine bridge formation) | nih.gov |
| LtnM2 | LtnA2 | Dehydration and Cyclization (Lanthionine bridge formation) | nih.gov |
Conversion of Dehydroalanine to D-Alanine
A notable post-translational modification in lacticin 3147 A1 is the conversion of specific L-serine residues to D-alanine residues nih.govresearchgate.net. This transformation is a two-step enzymatic process that contributes significantly to the peptide's final structure and function nih.govresearchgate.net.
The first step is the dehydration of a gene-encoded L-serine to dehydroalanine (Dha), a reaction catalyzed by the lantibiotic synthetase LtnM1 nih.govresearchgate.net. The resulting Dha intermediate is then stereospecifically reduced to D-alanine in the second step. This conversion is catalyzed by a dedicated enzyme, LtnJ nih.govresearchgate.net.
The enzyme LtnJ has been identified as the dehydrogenase responsible for this conversion nih.gov. Genetic deletion of the ltnJ gene results in the residues remaining as Dha intermediates, leading to a significant reduction in the antimicrobial activity of the producing strain nih.govresearchgate.net. This highlights the critical importance of the D-alanine residues for the optimal biological activity of lacticin 3147 nih.gov. Chiral phase gas chromatography coupled with mass spectrometry has confirmed the presence of D-alanine in the mature LtnA1 peptide, resulting from this post-translational modification of serine nih.govresearchgate.net.
| Step | Reaction | Enzyme | Precursor | Product | Reference |
| 1 | Dehydration | LtnM1 | L-Serine | Dehydroalanine (Dha) | nih.govresearchgate.net |
| 2 | Reduction | LtnJ | Dehydroalanine (Dha) | D-Alanine | nih.govresearchgate.net |
Stoichiometry of Processing Enzymes and Substrate Availability
The efficiency of lacticin 3147 A1 biosynthesis is influenced by the cellular levels of the required processing enzymes and the availability of the precursor peptide substrate. Studies involving the overproduction of lacticin 3147 have revealed that the abundance of the modification enzymes, rather than the availability of the precursor peptide, is a rate-limiting step in its production nih.gov.
Research has demonstrated that providing additional copies of the genes encoding the biosynthetic machinery, including the modification enzymes (LtnM1, LtnJ) and transport proteins, leads to a significant increase in the yield of the lantibiotic nih.gov. Conversely, introducing extra copies of the structural genes alone (ltnA1 and ltnA2) does not result in overproduction nih.gov. This indicates that the cellular machinery for precursor peptide synthesis is sufficient and that the bottleneck lies in the capacity of the post-translational modification and transport systems nih.gov.
While the processing machinery appears to be a limiting factor, the final active form of the lantibiotic requires a synergistic interaction between the two mature peptides, LtnA1 and LtnA2. These two components are active at nanomolar concentrations and function at a stoichiometric ratio of 1:1 nih.govresearchgate.net.
| Component | Role in Production | Limiting Factor? | Finding | Reference |
| Biosynthetic/Transport Genes (e.g., ltnM1, ltnJ) | Post-translational modification and export | Yes | Providing additional copies increases production. | nih.gov |
| Structural Genes (ltnA1, ltnA2) | Precursor peptide substrate | No | Providing additional copies does not increase production. | nih.gov |
| Mature Peptides (LtnA1:LtnA2) | Final active bacteriocin | N/A (Functional Ratio) | The two peptides are active in a 1:1 ratio. | nih.govresearchgate.net |
Mechanism of Action of Lacticin 3147 A1
Synergistic Activity of Lacticin 3147 A1 and Lacticin 3147 A2
Lacticin 3147 is a two-peptide lantibiotic that requires the combined action of its two components, LtnA1 and LtnA2, for optimal antimicrobial efficacy. nih.govasm.org This synergistic relationship produces potent antibacterial activity at nanomolar concentrations. nih.govresearchgate.net The two peptides, LtnA1 and LtnA2, work in concert to inhibit cell wall synthesis and form pores in the membranes of target bacteria. nih.govresearchgate.net
Individual Peptide Activity versus Combined Activity
When acting alone, the individual peptides of lacticin 3147 exhibit significantly reduced or altered activity compared to their combined effect. nih.govresearchgate.net LtnA1, the component responsible for binding to Lipid II, demonstrates some independent inhibitory activity, though it is marginal. nih.govnih.govresearchgate.net For instance, against Lactococcus lactis subsp. cremoris HP, LtnA1 alone showed a Minimum Inhibitory Concentration (MIC) causing 50% growth inhibition (MIC50) of 200 nM. nih.gov In contrast, the LtnA2 peptide shows no inhibitory activity on its own. nih.govresearchgate.net However, when combined, the two peptides achieve a much greater level of potency, with an MIC50 of 7 nM for each component against the same target strain. nih.govcapes.gov.br This highlights the profound synergistic effect that is central to the potent bactericidal action of lacticin 3147. nih.gov The presence of both peptides leads to the rapid leakage of potassium ions from target cells and the formation of defined pores in the cell membrane. nih.gov
Table 1: Comparative Inhibitory Activity of Lacticin 3147 Peptides
| Peptide(s) | Target Strain | MIC50 |
|---|---|---|
| LtnA1 (alone) | L. lactis subsp. cremoris HP | 200 nM nih.gov |
| LtnA2 (alone) | L. lactis subsp. cremoris HP | No Activity nih.govresearchgate.net |
| LtnA1 + LtnA2 (combined) | L. lactis subsp. cremoris HP | 7 nM nih.govcapes.gov.br |
Optimal Stoichiometry for Synergistic Effect
Research has demonstrated that the maximum synergistic activity of lacticin 3147 is achieved when the two peptides, LtnA1 and LtnA2, are present in a 1:1 ratio. nih.gov This equimolar concentration is crucial for achieving the low nanomolar inhibitory concentrations observed. nih.gov Studies using isobolograms have confirmed that the lowest concentration of the combined peptides that causes 50% growth inhibition occurs at this 1:1 stoichiometry. nih.gov This optimal ratio is consistent with findings for a number of other two-component bacteriocin (B1578144) systems. nih.gov
Target Interaction: Lipid II Binding
The primary target for the antimicrobial action of lacticin 3147 is Lipid II, an essential precursor for the synthesis of peptidoglycan in the bacterial cell wall. nih.govresearchgate.netqub.ac.ukuu.nl The interaction with Lipid II is a critical first step that leads to both the inhibition of cell wall construction and subsequent membrane disruption. nih.govresearchgate.net This targeting of a fundamental building block of the bacterial cell is a key feature of many potent antibiotics, including other lantibiotics. uu.nlnih.gov
Role of LtnA1 in Lipid II Sequestration and Binding
Within the two-peptide system of lacticin 3147, it is the LtnA1 peptide that is solely responsible for recognizing and binding to Lipid II. nih.govqub.ac.ukresearchgate.net Isothermal titration calorimetry and tryptophan fluorescence measurements have identified LtnA1 as the specific Lipid II binding component. nih.govqub.ac.uk Structurally, LtnA1 is similar to the globular type-B lantibiotic mersacidin (B1577386), which also targets Lipid II. nih.govnih.gov The binding of LtnA1 to Lipid II on the outer leaflet of the bacterial cytoplasmic membrane is the initial and essential step in the mechanism of action. nih.govnih.gov This initial interaction effectively sequesters Lipid II, preventing its use in the transglycosylation step of cell wall biosynthesis. nih.gov Following this binding event, the LtnA1-Lipid II complex then recruits the LtnA2 peptide, leading to the formation of a high-affinity ternary complex that ultimately results in pore formation and cell death. nih.govresearchgate.net Sequential addition experiments have confirmed that LtnA1 must be added before LtnA2 to achieve an inhibitory effect, underscoring the role of LtnA1 as the initial docking molecule. nih.gov
Formation of Pyrophosphate Cage by LtnA1 C-terminal Residues
An experimentally supported model of the LtnA1-Lipid II complex suggests that the key binding interaction occurs between the C-terminus of LtnA1 and the pyrophosphate group of Lipid II. qub.ac.ukresearchgate.net This interaction is analogous to the "pyrophosphate cage" observed in the complex formed between the lantibiotic nisin and Lipid II. researchgate.netnih.gov In this model, the N-terminal backbone amides of nisin form a cage-like structure that coordinates the pyrophosphate moiety of Lipid II through a network of intermolecular hydrogen bonds. nih.gov While the specific term "pyrophosphate cage" is most famously associated with nisin, the structural similarities and binding mechanism of LtnA1 suggest a comparable interaction, where its C-terminal residues create a binding pocket for the pyrophosphate portion of Lipid II, effectively anchoring the lantibiotic to its target. nih.govqub.ac.uknih.gov
Comparison with Lipid II Binding of Other Lantibiotics (e.g., Nisin, Mersacidin)
The mechanism of Lipid II binding by lacticin 3147 A1 shares both similarities and differences with other well-known lantibiotics like nisin and mersacidin.
Nisin: Nisin is a single-peptide lantibiotic that contains two Lipid II binding sites: one in its N-terminal region and another in its C-terminal region. asm.orgoup.com The N-terminal rings of nisin are primarily responsible for binding the pyrophosphate moiety of Lipid II, initiating both cell wall synthesis inhibition and pore formation. nih.govasm.org Unlike lacticin 3147, where these functions are divided between two peptides, nisin performs both actions as a single molecule. nih.gov The affinity of nisin for Lipid II is very high, which contributes to its potent activity. uu.nl
Mersacidin: Mersacidin is a globular, type-B lantibiotic that, like LtnA1, inhibits cell wall synthesis by binding to Lipid II but does not form pores. nih.govuu.nl The structural resemblance between LtnA1 and mersacidin is significant, particularly in the lanthionine (B1674491) bridging patterns of their C-terminal rings. nih.govnih.gov This structural homology points to a similar mode of Lipid II interaction, where they both inhibit the transglycosylation step. nih.gov However, the binding interaction of mersacidin with Lipid II is noted to be different from that of nisin, involving the terminal GlcNAc sugar of Lipid II. uu.nl Lacticin 3147's dual-action mechanism, combining the mersacidin-like activity of LtnA1 with the pore-forming capability facilitated by LtnA2, represents a more complex and synergistic approach compared to the single-mechanism action of mersacidin. nih.gov
Table 2: Comparison of Lantibiotic Mechanisms
| Lantibiotic | Structure | Lipid II Binding Component(s) | Primary Mechanism(s) |
|---|---|---|---|
| Lacticin 3147 | Two-peptide (LtnA1 & LtnA2) nih.gov | LtnA1 nih.govqub.ac.uk | Inhibition of cell wall synthesis & Pore formation nih.govresearchgate.net |
| Nisin | Single peptide oup.com | N-terminal & C-terminal domains asm.org | Inhibition of cell wall synthesis & Pore formation oup.com |
| Mersacidin | Single peptide (globular) nih.govnih.gov | Full peptide uu.nl | Inhibition of cell wall synthesis nih.gov |
Dual Mechanism of Action: Cell Wall Synthesis Inhibition and Membrane Permeabilization
Lacticin 3147 A1 (LtnA1) is one of two peptides that constitute the lantibiotic lacticin 3147, which exhibits a potent dual mechanism of action against Gram-positive bacteria. This synergistic activity involves both the inhibition of cell wall synthesis and the permeabilization of the cell membrane through pore formation. The LtnA1 peptide is primarily responsible for targeting the cell wall precursor Lipid II, thereby halting peptidoglycan synthesis, while its interaction with the second peptide, LtnA2, is essential for creating pores in the bacterial membrane. This two-pronged attack makes lacticin 3147 a highly effective antimicrobial agent.
Inhibition of Peptidoglycan Biosynthesis
The initial and critical step in the antimicrobial action of lacticin 3147 involves the LtnA1 peptide directly interfering with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. LtnA1, which shares structural similarities with the type-B lantibiotic mersacidin, specifically recognizes and binds to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. This binding event effectively sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby inhibiting the transglycosylation step. While LtnA1 can independently exert this inhibitory activity, leading to a bacteriostatic effect at higher concentrations, its full potential to halt cell wall synthesis is realized in synergy with the LtnA2 peptide.
| Component | Target | Effect on Peptidoglycan Synthesis |
| LtnA1 | Lipid II | Inhibition of transglycosylation |
| LtnA1 + LtnA2 | Lipid II | Full inhibition of biosynthesis |
Pore Formation in Bacterial Membranes
The second facet of lacticin 3147's mechanism is the formation of pores in the cytoplasmic membrane of target bacteria. This action is not accomplished by LtnA1 alone but requires a synergistic collaboration with its partner peptide, LtnA2. Following the initial binding of LtnA1 to Lipid II, the resulting complex recruits LtnA2 to the membrane. The assembly of this ternary complex (LtnA1-Lipid II-LtnA2) is the prerequisite for pore formation. These pores are well-defined structures with an estimated diameter of 0.6 nm, which is large enough to disrupt the cell's integrity and lead to its death. The presence of Lipid II significantly enhances this pore-forming activity, highlighting its central role as a docking molecule for the entire process.
Efflux of Ions (e.g., K+) and Small Molecules
A direct and immediate consequence of the formation of pores in the bacterial membrane is the rapid and selective efflux of small molecules and ions from the cytoplasm. Most notably, this includes the leakage of potassium ions (K+), a phenomenon that has been experimentally observed upon treating sensitive cells with both lacticin 3147 peptides. This uncontrolled ion movement leads to a swift dissipation of the membrane potential (Δψ), a critical component of the proton motive force that drives many essential cellular processes. The loss of membrane potential triggers the hydrolysis of intracellular ATP, further crippling the cell's energy metabolism and ultimately culminating in cell death. The pores created by lacticin 3147 are selective, permitting the passage of ions like K+ and inorganic phosphate (B84403) while preventing the leakage of larger molecules such as ATP.
| Event | Consequence | Reference |
| Pore Formation | Efflux of K+ ions | |
| Ion Efflux | Dissipation of membrane potential | |
| Membrane Depolarization | Hydrolysis of internal ATP, cell death |
Proposed Three-Step Model for Lacticin 3147 Action
Based on extensive research, a three-step model has been proposed to elucidate the sequential and synergistic action of the two peptides of lacticin 3147. This model highlights the indispensable role of Lipid II as a docking molecule and explains the necessity of both LtnA1 and LtnA2 for the potent bactericidal activity observed at nanomolar concentrations.
LtnA1 Association with Membrane and Lipid II
The antimicrobial process is initiated by the LtnA1 peptide. In the first step, LtnA1 associates with the cytoplasmic membrane of the target Gram-positive bacterium and specifically binds to the peptidoglycan precursor, Lipid II. This interaction is highly specific; studies using isothermal titration calorimetry have demonstrated that LtnA1 binds to Lipid II, whereas LtnA2 does not. The C-terminus of LtnA1 is thought to be a key partner in binding to the pyrophosphate group of Lipid II. This initial binding event is the crucial anchor that docks the lantibiotic to the cell surface, setting the stage for the subsequent steps.
Conformational Changes in LtnA1 and Recruitment of LtnA2
Following the binding of LtnA1 to Lipid II, it is hypothesized that the LtnA1-Lipid II complex undergoes a significant conformational change. This structural alteration is pivotal as it creates a high-affinity binding site for the second peptide, LtnA2. The modified complex then actively recruits LtnA2 from the surrounding environment to the cell membrane. This recruitment leads to the formation of a stable, ternary complex composed of LtnA1, Lipid II, and LtnA2. This final, assembled complex is the fully active form of lacticin 3147, capable of simultaneously inhibiting cell wall synthesis and forming pores, leading to rapid cell death. The sequential nature of this model is supported by experiments showing that antimicrobial activity is only observed when cells are exposed to LtnA1 prior to or simultaneously with LtnA2, but not when LtnA2 is added first.
LtnA2 Insertion and Defined Pore Formation
The bactericidal activity of the two-peptide lantibiotic Lacticin 3147 culminates in the formation of pores in the cytoplasmic membrane of target Gram-positive bacteria. This process is a sequential and synergistic action, where the insertion of the LtnA2 peptide is the final, lethal step, entirely dependent on the initial binding of the LtnA1 peptide to the cell wall precursor, Lipid II.
The mechanism begins with the LtnA1 peptide, which is structurally similar to globular lantibiotics, binding specifically to Lipid II in the bacterial membrane. This initial interaction creates a high-affinity docking site for the second peptide, LtnA2. The LtnA2 peptide, which possesses a more linear and elongated structure, is structurally suited for membrane insertion but cannot act alone at low concentrations. It is actively recruited to the membrane only after the formation of the LtnA1-Lipid II complex.
Once recruited, the LtnA1-Lipid II complex facilitates the insertion of LtnA2 into the target membrane. This cooperative interaction leads to the formation of a stable, three-component complex comprised of LtnA1, LtnA2, and Lipid II. The insertion of LtnA2 is the critical event that leads to the permeabilization of the cell membrane.
The result of this synergistic assembly is the formation of defined, stable pores. These pores disrupt the membrane potential and integrity, leading to a rapid efflux of essential intracellular ions, such as potassium (K+), and ultimately causing cell death. While LtnA1 and LtnA2 can induce some membrane lysis at high concentrations without Lipid II, the presence of this docking molecule significantly enhances the antimicrobial activity, allowing for potent action at nanomolar concentrations.
Detailed research findings on the characteristics of the pore formed by the Lacticin 3147 system are summarized in the table below.
| Parameter | Value | Source(s) |
| Pore Diameter | ~0.6 nm | |
| Peptide Stoichiometry | 1:1 (LtnA1:LtnA2) | |
| Complex Composition | LtnA1, LtnA2, Lipid II | |
| Proposed Complex Stoichiometry | 2:2:1 (LtnA1:LtnA2:Lipid II) |
This dual-component mechanism, where one peptide serves to recognize the target and the other executes the membrane permeabilization, distinguishes Lacticin 3147 from single-peptide lantibiotics like nisin, where both functions are performed by a single molecule.
Table of Compounds Mentioned
Genetic Engineering and Bioengineering of Lacticin 3147 A1
Strategies for Rational Design and Modification
A variety of molecular biology techniques have been employed to introduce specific changes into the LtnA1 peptide, providing valuable insights into the roles of individual amino acid residues.
The genetic modification of Lacticin 3147 A1 is primarily achieved through site-directed mutagenesis coupled with allelic exchange protocols. nih.gov This approach allows for precise alterations to be made to the ltnA1 gene, which encodes the LtnA1 peptide. These modifications are incorporated into the native lacticin 3147-encoding plasmid, pMRC01, within the producing bacterial strain. nih.gov This in vivo modification is crucial due to the complex post-translational modifications that are essential for the peptide's activity, which makes chemical synthesis of analogues challenging. nih.gov
Alanine (B10760859) scanning mutagenesis is a systematic approach used to determine the contribution of individual amino acid side chains to the function of a protein or peptide. In this technique, each amino acid residue is systematically replaced with an alanine residue. The rationale is that the small, non-polar side chain of alanine removes the specific interactions of the original residue without causing major disruptions to the peptide's backbone conformation.
A comprehensive alanine scanning mutagenesis of Lacticin 3147 A1 has been performed to create a blueprint for its rational design. dntb.gov.ua This study revealed that a significant number of the amino acid residues in LtnA1 could be substituted with alanine without a complete loss of bioactivity, indicating a degree of structural flexibility. dntb.gov.ua However, several key residues were identified as being essential for its antimicrobial activity, as their replacement with alanine led to a significant reduction or complete abolition of function. nih.gov The results of these studies highlight distinct functional domains within the LtnA1 peptide. nih.gov
Table 1: Impact of Alanine Scanning Mutagenesis on Lacticin 3147 A1 Bioactivity
| Original Residue and Position | Bioactivity Outcome of Alanine Substitution | Reference |
|---|---|---|
| F6 | Abolition of bioactivity | nih.gov |
| G13 | Retention of considerable bioactivity | nih.gov |
| G16 | Reduced bioactivity | nih.gov |
| W12 | Elimination of bioactivity | nih.gov |
| N14 | Elimination of bioactivity | nih.gov |
| W18 | Elimination of bioactivity | nih.gov |
| L21 | Elimination of bioactivity | nih.gov |
| E24 | Elimination of bioactivity | nih.gov |
Building upon the findings from alanine scanning, saturation mutagenesis has been employed to further explore the functional significance of specific residues in LtnA1. nih.govnih.gov This technique involves substituting a specific amino acid with every other possible amino acid, providing a more comprehensive understanding of the chemical and physical properties required at a particular position.
Impact of Modifications on Lacticin 3147 A1 Activity and Production
The genetic modifications introduced into Lacticin 3147 A1 have had a range of effects on its specific activity and production levels, providing critical information for the development of enhanced derivatives.
One of the significant outcomes of saturation mutagenesis was the identification of a derivative with enhanced antimicrobial activity. The substitution of histidine at position 23 with a serine residue (LtnαH23S) resulted in a notable improvement in the specific activity of lacticin 3147 against the pathogenic strain Staphylococcus aureus NCDO1499. nih.govnih.gov This was a landmark achievement, as it represented the first instance of enhancing the activity of a two-peptide lantibiotic through bioengineering. nih.govnih.gov
Further investigation revealed that when the LtnαH23S peptide was combined with the wild-type Ltnβ peptide, the resulting combination exhibited a twofold greater specific activity (0.25 μM) against S. aureus compared to the natural lacticin 3147 (0.50 μM). nih.gov
Table 2: Enhanced Specific Activity of the LtnαH23S Derivative
| Lantibiotic Variant | Target Strain | MIC (μM) | Fold Increase in Activity | Reference |
|---|---|---|---|---|
| Wild-type Lacticin 3147 | Staphylococcus aureus NCDO1499 | 0.50 | - | nih.gov |
Lacticin 3147 A1 contains D-alanine residues that are formed post-translationally from L-serines. nih.gov The chirality of these amino acids has been shown to be vital for the optimal activity and production of the lantibiotic. nih.gov The conversion of L-serine to D-alanine is a two-step process initiated by a lantibiotic synthetase, followed by the action of an enzyme called LtnJ. nih.gov Deletion of the ltnJ gene results in a dramatic reduction in antimicrobial activity. nih.gov
Systematic substitution of these D-alanines with L-alanines has demonstrated their importance. For the LtnA1 peptide, replacing the D-alanine at position 7 with an L-alanine (A1-S7A) led to a significant decrease in both the production of the peptide and its relative antimicrobial activity. nih.gov This suggests that the D-alanine residue in LtnA1 is crucial for efficient biosynthesis and full biological function. nih.gov
Table 3: Effect of D-Alanine Substitution on Lacticin 3147 A1 Production and Activity
| Mutant | Amino Acid Change in LtnA1 | Relative Production (% of Wild-Type) | Relative Activity (% of Wild-Type) | Reference |
|---|---|---|---|---|
| A1-S7A | D-Alanine at position 7 to L-Alanine | 25% | 12.5% | nih.gov |
Enhancing Production through Genetic Means (Overproduction)
The natural yield of lantibiotics like lacticin 3147 from their native producers is often insufficient for extensive research and potential application. nih.gov Genetic strategies offer a potent alternative to fermentation optimization for increasing production. nih.gov Research has demonstrated that significant overproduction of both wild-type and bioengineered derivatives of lacticin 3147 can be achieved by supplying additional copies of the genes responsible for its biosynthesis, transport, and regulation. nih.gov
Introduction of Additional Biosynthetic/Transport Genes
The genetic determinants for lacticin 3147 are organized into two primary operons: a biosynthetic operon (ltnA1A2M1TM2J) and an immunity operon (ltnRIFE). nih.gov Studies involving the introduction of various subclones of these genes into a lacticin-producing host, Lactococcus lactis MG1363(pMRC01), have shown that a key requirement for overproduction is the provision of extra copies of the biosynthetic and transport genes. nih.gov This suggests that the abundance of the modification and transport proteins, rather than the availability of the precursor peptides, is a rate-limiting step in the natural production of lacticin 3147. nih.gov
Notably, providing additional copies of the structural genes (ltnA1 and ltnA2) was found not to be necessary for achieving high-level overproduction. nih.gov By introducing plasmids containing the biosynthetic, transport, and regulatory genes, researchers achieved a significant increase in the yield of the two peptides constituting lacticin 3147.
| Peptide | Fold Increase in Yield |
|---|---|
| LtnA1 | 2.74 |
| LtnA2 | 6.62 |
This table summarizes the reported fold increase in the production of the LtnA1 and LtnA2 peptides when additional copies of biosynthetic, transport, and regulatory genes are introduced into the producing strain. Data sourced from a 2008 study on lacticin 3147 overproduction. nih.gov
Role of Regulatory Genes (e.g., ltnR)
The regulatory gene ltnR is a crucial component in the overproduction of lacticin 3147. nih.gov The protein LtnR functions as a transcriptional repressor that regulates the immunity operon (ltnRIFE). nih.gov It achieves this by binding to the immunity promoter region (Pimm), thereby controlling the level of self-protection the cell has against the lantibiotic it produces. nih.gov Overexpression of ltnR leads to increased sensitivity to lacticin 3147, while its absence results in a hyperimmune phenotype. nih.gov
In the context of overproduction, providing additional copies of the ltnR gene, along with the biosynthetic machinery, is a requirement for achieving high yields. nih.gov This indicates that LtnR's role extends beyond immunity regulation and that it directly or indirectly contributes to the production of lacticin 3147. nih.gov Constructs that contained all the necessary biosynthetic and transport genes but lacked ltnR failed to enhance the antimicrobial activity, underscoring the gene's essential role in the overproduction system. nih.gov
Chemical Synthesis of Lacticin 3147 Analogues
Total chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has emerged as a powerful tool for producing complex lantibiotics and their analogues. acs.orgnih.gov The successful chemical synthesis of both component peptides of lacticin 3147 has demonstrated the viability of this approach. nih.govsemanticscholar.org This methodology is crucial as it allows for the creation of structural variations that are not accessible through biological pathways. nih.gov
Production of Oxidatively Stable Analogues (e.g., Oxa-Lacticin A2)
A significant limitation for some lantibiotics is their susceptibility to inactivation through the oxidation of their sulfur-containing lanthionine (B1674491) residues. acs.orgresearchgate.net Chemical synthesis provides a direct route to address this instability. An oxidatively stable analogue of lacticin 3147 A2, named Oxa-Lacticin A2, has been successfully produced. nih.gov In this analogue, the sulfur atoms of the lanthionine rings were replaced with oxygen atoms. nih.gov This modification was achieved using a combination of solution-phase peptide synthesis and sequential on-resin cyclizations. nih.gov Biological evaluation confirmed that Oxa-Lacticin A2 retains its independent antimicrobial activity against Gram-positive bacteria, demonstrating the potential of this strategy to create more robust lantibiotic variants. nih.gov
Probing Structure-Activity Relationships and Importance of Lanthionine Rings
The ability to synthesize analogues is invaluable for investigating the structure-activity relationships of lacticin 3147. The lanthionine rings are critical to the peptide's function. nih.govnih.gov The primary structure of lacticin 3147 A1 features a specific lanthionine bridging pattern that contributes to its globular shape, which is essential for its biological activity of binding to the cell wall precursor Lipid II. nih.govmdpi.com
The study of synthetic analogues like Oxa-Lacticin A2 provides direct insight into the role of these thioether bridges. nih.gov While Oxa-Lacticin A2 was independently active, it crucially lacked the synergistic activity with natural lacticin A1 that is characteristic of the native A2 peptide. nih.gov This finding strongly suggests that the precise atomic composition and stereochemistry of the lanthionine rings are vital for the synergistic interaction between the two peptides, which is essential for the potent, broad-spectrum activity of lacticin 3147. nih.gov
Bypassing Biosynthetic Limitations for Non-Natural Analogues
One of the primary advantages of chemical synthesis is its capacity to overcome the inherent limitations of the natural biosynthetic machinery. nih.govacs.org The enzymes involved in the post-translational modification of the lacticin 3147 precursor peptide may not tolerate significant alterations to the peptide sequence, thus restricting the types of analogues that can be created through genetic engineering. researchgate.net
Chemical synthesis is not bound by these enzymatic constraints, thereby widening the accessible chemical space for creating novel lantibiotics. nih.gov This approach allows for the incorporation of non-natural amino acids and the design of novel cross-links, offering a pathway to produce analogues with potentially enhanced stability, altered target specificity, or improved therapeutic properties that would otherwise be unattainable. acs.orgnih.gov
Resistance Mechanisms to Lantibiotic Lacticin 3147 A1
Natural and Acquired Resistance in Target Bacteria
The development of resistance to lacticin 3147 in susceptible bacterial populations has been investigated to determine the ease and frequency with which this phenomenon occurs.
Studies focusing on the model organism Lactococcus lactis ssp. lactis IL1403 have demonstrated that spontaneous resistance to lacticin 3147 arises as a low-frequency event. When exposed to a concentration of 100 AU mL⁻¹ of lacticin 3147, resistant mutants of L. lactis IL1403 emerged at a frequency of 10⁻⁸ to 10⁻⁹. nih.govnih.govresearchgate.net However, at a higher concentration of 320 AU mL⁻¹, which is a typical level found in the supernatant of a producer culture, no spontaneous mutants were recovered, indicating a frequency of less than 10⁻¹⁰. researchgate.net
This suggests that under normal exposure conditions, the spontaneous development of high-level resistance is a rare occurrence. The resistant mutants that do arise at lower concentrations are only able to withstand these low levels of the bacteriocin (B1578144). nih.govnih.gov
While single-exposure, high-level resistance is infrequent, it is possible to isolate mutants with moderately increased resistance through a stepwise exposure to increasing concentrations of lacticin 3147. By progressively exposing L. lactis IL1403 to higher levels of the lantibiotic, mutants capable of resisting up to 600 AU mL⁻¹ have been generated. nih.govnih.gov This indicates that while the initial barrier to resistance is high, subsequent exposure can select for mutants with enhanced, albeit not absolute, resistance.
Interestingly, some of these laboratory-developed resistant mutants exhibited cross-resistance to other lantibiotics, such as nisin and lacticin 481, as well as to environmental stresses like high salt concentrations. nih.govnih.gov This suggests the emergence of general, non-specific resistance mechanisms in some instances.
Physiological and Phenotypic Consequences of Resistance
The development of resistance to lacticin 3147 is often accompanied by significant changes in the bacterial cell envelope, which is the primary target of this lantibiotic.
Evidence suggests that the composition of the cell wall in lacticin 3147-resistant mutants is altered. This is supported by observations of altered sensitivities to lysozyme and cephalosporins in some resistant strains. nih.gov Since both of these agents target the peptidoglycan layer of the bacterial cell wall, a change in sensitivity implies a modification in the cell wall structure. For instance, increased tolerance to lysozyme has been noted in nisin-resistant mutants of other bacteria, pointing to a common resistance strategy among lantibiotic-resistant strains. nih.gov
While direct studies detailing the specific changes in membrane fatty acid and phospholipid composition in lacticin 3147 A1 resistant mutants are limited, it is a recognized mechanism of resistance to other lantibiotics like nisin. For example, nisin resistance in Listeria monocytogenes has been associated with decreased levels of the anionic phospholipids (B1166683) phosphatidylglycerol and cardiolipin, and an increase in the neutrally charged phosphatidylethanolamine. nih.gov Such alterations reduce the net negative charge of the membrane, potentially hindering the initial electrostatic attraction of the cationic lantibiotic. nih.gov Furthermore, changes in the ratio of straight-chain to branched-chain fatty acids can affect membrane fluidity, which in turn can influence the ability of the lantibiotic to form pores. nih.gov In some lacticin 3147 resistant mutants, altered growth in the presence of salt suggests that membrane composition may indeed be affected. oup.com
A key phenotypic consequence observed in all studied lacticin 3147 resistant mutants of L. lactis IL1403 is a reduced ability of the bacteriocin to adsorb to the cell surface. nih.govnih.gov This directly implicates modifications to the cell envelope as a primary mechanism of resistance, as these changes likely obscure or alter the binding sites for lacticin 3147 A1.
Genetic Basis of Resistance and Immunity
The ability of the producing organism, Lactococcus lactis DPC3147, to protect itself from the antimicrobial action of lacticin 3147 is conferred by a dedicated set of immunity genes. The genetic determinants for lacticin 3147 production and immunity are located on the 60.2 kb plasmid pMRC01. nih.gov
The immunity genes are organized in an operon, ltnRIFE, which is transcribed divergently from the biosynthetic genes. nih.gov This operon encodes for proteins that provide a robust self-protection mechanism.
LtnI : This gene encodes a 116-amino acid protein that is predicted to be membrane-located. nih.gov LtnI is a novel immunity protein, showing no homology to other known bacteriocin immunity proteins. nih.gov When ltnI is expressed on its own, it is sufficient to confer a significant level of immunity to lacticin 3147. nih.gov Disruption of ltnI results in a complete loss of immunity, confirming its essential role. nih.gov
LtnFE : These genes encode components of an ABC (ATP-binding cassette) transporter system. Such transporters are thought to contribute to immunity by expelling the bacteriocin from the cell membrane, thereby preventing it from reaching a critical concentration at its target site. asm.org
LtnR : This gene encodes a transcriptional repressor that regulates the expression of the immunity operon. LtnR binds to the promoter region of the ltnRIFE operon, controlling the level of expression of the immunity proteins. nih.gov A mutant with a non-functional ltnR gene displays a "hyperimmune" phenotype, while overexpression of ltnR leads to increased sensitivity to lacticin 3147. nih.gov
This sophisticated genetic system ensures that the producing organism remains protected from the potent antimicrobial activity of the lacticin 3147 it synthesizes.
Table of Compounds
Immunity Genes (e.g., ltnI)
The ltnI gene encodes a dedicated immunity protein, LtnI, which is a key component in conferring resistance to lacticin 3147 A1. LtnI is a transmembrane protein, and research has identified specific regions and individual amino acid residues that are crucial for its function. For instance, the regions between amino acids 20 and 27, as well as between 76 and 83, have been demonstrated to be essential for the protective activity of LtnI. Bioengineering studies have even led to the identification of an LtnI variant, I81V, which provides enhanced protection against lacticin 3147.
In addition to LtnI, the ABC transporter LtnFE plays a significant role in the immunity mechanism. It is believed that LtnFE functions by extruding lacticin 3147 from the cytoplasmic membrane, thereby preventing it from reaching its target and exerting its antimicrobial effect. Both LtnI and the LtnFE transporter are capable of independently providing a degree of protection to the producing cell.
| Gene/Protein | Function | Key Features |
| ltnI | Encodes the LtnI immunity protein. | Transmembrane protein; specific regions (amino acids 20-27 and 76-83) are essential for function. |
| LtnFE | ABC transporter. | Believed to extrude lacticin 3147 from the cytoplasmic membrane. |
Role of Transcriptional Regulator (LtnR) in Immunity
The expression of the immunity genes is tightly controlled by a transcriptional regulator known as LtnR. The genes responsible for immunity, ltnI and ltnFE, are part of the ltnRIFE operon. The expression of this operon is regulated by LtnR, which acts as a transcriptional repressor.
LtnR binds to the promoter region of the ltnRIFE operon, designated as Pimm, thereby controlling the transcription of the immunity genes. Experimental evidence has shown that a mutant with a truncated ltnR gene exhibits a "hyperimmune" phenotype, indicating an increased level of resistance due to the uncontrolled expression of the immunity genes. Conversely, the overexpression of ltnR results in cells with increased sensitivity to lacticin 3147, as the heightened repression leads to lower levels of the immunity proteins. This regulatory mechanism is a distinctive feature of the lacticin 3147 system.
| Regulator | Function | Effect of Alteration |
| LtnR | Transcriptional repressor of the ltnRIFE immunity operon. | Truncation: Hyperimmune phenotype. Overexpression: Increased sensitivity to lacticin 3147. |
Cross-Resistance to Other Antimicrobial Agents
The development of resistance to lacticin 3147 A1 can sometimes lead to cross-resistance against other antimicrobial agents, including other lantibiotics. This phenomenon can be attributed to both specific and general resistance mechanisms.
Specific Lantibiotic Resistance Mechanisms
In some instances, bacteria that develop resistance to lacticin 3147 also exhibit increased resistance to other lantibiotics, such as nisin and lacticin 481. This suggests the presence of resistance mechanisms that are not exclusively targeted to lacticin 3147 but can act on a broader range of similar antimicrobial peptides. One observed mechanism in resistant mutants is the reduced adsorption of the bacteriocin to the cell surface. This indicates that alterations in the cell envelope may prevent the lantibiotic from reaching its target, thereby conferring resistance.
| Lantibiotic | Cross-Resistance Observed in Lacticin 3147 Resistant Mutants |
| Nisin | Yes |
| Lacticin 481 | Yes |
General Lantibiotic Resistance Mechanisms
In addition to specific mechanisms, more general adaptations can also contribute to lantibiotic resistance. These mechanisms often involve broader physiological changes that make the bacterial cell less susceptible to a variety of environmental stresses, including the action of antimicrobial peptides.
For example, some lacticin 3147-resistant mutants also show increased tolerance to environmental stresses such as high salt concentrations. This suggests that alterations in the cell membrane or cell wall, which are common responses to osmotic stress, may also contribute to a decreased susceptibility to lacticin 3147. Furthermore, changes in the composition of the cell wall are likely in some resistant strains, as evidenced by their altered sensitivities to lysozyme and cephalosporins. These general mechanisms highlight the complex and multifaceted nature of antimicrobial resistance.
| Resistance Mechanism | Associated Cross-Resistance/Phenotype |
| Reduced bacteriocin adsorption | Resistance to nisin and lacticin 481. |
| Altered cell wall/membrane composition | Increased tolerance to salt, altered sensitivity to lysozyme and cephalosporins. |
Analytical Methodologies for Lacticin 3147 A1 Research
Quantification and Bioactivity Assays
Growth Curve Assays
Growth curve assays are a fundamental method used to assess the antimicrobial activity of Lacticin 3147 A1 by monitoring its effect on bacterial proliferation over time. In these assays, a target bacterial strain is cultured in a suitable liquid medium. The culture is then exposed to a specific concentration of Lacticin 3147 A1, often in combination with its synergistic partner, LtnA2. The growth of the bacteria is monitored by measuring the optical density (OD) of the culture at regular intervals, typically at a wavelength of 600 nm (OD600).
The resulting data are plotted as OD versus time, generating a growth curve. A typical bacterial growth curve consists of lag, exponential (log), stationary, and death phases. By comparing the growth curve of the treated culture to that of an untreated control culture, researchers can determine the extent of growth inhibition. A significant reduction in the rate of exponential growth or a lower final optical density in the stationary phase indicates the inhibitory effect of the bacteriocin (B1578144). These assays are crucial for determining the bacteriostatic or bactericidal nature of the compound at various concentrations and for understanding the kinetics of its antimicrobial action. For instance, when Lactococcus lactis subsp. cremoris HP cells are incubated with increasing concentrations of lacticin 3147, a concentration-dependent rapid decline in viability is observed. nih.gov
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial's potency. It is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. For Lacticin 3147 A1, MICs are typically determined using broth microdilution methods in 96-well microtiter plates. nih.gov
In this procedure, serial two-fold dilutions of Lacticin 3147 (comprising both A1 and A2 peptides) are prepared in the wells of a microtiter plate containing a suitable growth medium. nih.gov A standardized inoculum of the target bacterial strain (e.g., 10^5 colony-forming units per milliliter) is then added to each well. nih.gov The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the bacteriocin where no visible turbidity is observed.
Lacticin 3147 is known for its activity at nanomolar concentrations against many Gram-positive bacteria. nih.govqub.ac.uk The activity is highly synergistic, requiring both the LtnA1 and LtnA2 peptides for optimal potency, typically in a 1:1 ratio. nih.gov Interestingly, the LtnA1 peptide can exhibit independent inhibitory activity, although at significantly higher concentrations than the two-peptide system. nih.gov
| Component(s) | Target Organism | MIC50 (Concentration for 50% Inhibition) |
|---|---|---|
| Lacticin 3147 (LtnA1 + LtnA2) | Lactococcus lactis subsp. cremoris HP | 7 nM (of each peptide) |
| LtnA1 (alone) | Lactococcus lactis subsp. cremoris HP | 200 nM |
This table presents the half-maximal inhibitory concentration (MIC50) values for Lacticin 3147 components against a sensitive indicator strain, demonstrating the synergistic activity of the two-peptide system. Data sourced from nih.gov.
Spectroscopic and Calorimetric Techniques
Tryptophan Fluorescence Measurements for Target Binding
Tryptophan fluorescence is a powerful spectroscopic technique used to investigate the binding interactions between peptides and their molecular targets, such as the bacterial cell membrane or specific docking molecules like Lipid II. This method relies on the intrinsic fluorescence of tryptophan residues within the peptide's structure. The fluorescence emission spectrum of tryptophan is highly sensitive to its local environment; in an aqueous, polar environment, it emits at a longer wavelength (around 350-355 nm), whereas in a non-polar, hydrophobic environment (such as the interior of a lipid bilayer), its emission maximum shifts to a shorter wavelength (a "blue shift"). core.ac.ukresearchgate.net
In the context of Lacticin 3147 A1 research, this technique can be applied to monitor the peptide's interaction with target membranes. By measuring the fluorescence emission spectrum of a tryptophan-containing analogue of LtnA1 before and after the addition of bacterial cells or lipid vesicles, researchers can infer binding and insertion events. A blue shift in the tryptophan emission maximum upon addition of the target indicates that the tryptophan residue has moved from the aqueous buffer into the hydrophobic environment of the cell membrane, confirming that the peptide is binding to and inserting into its target. researchgate.net This change in fluorescence can be titrated against the concentration of the target to determine binding affinity. nih.gov
Isothermal Titration Calorimetry for Binding Affinity
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov It is considered the gold standard for characterizing intermolecular interactions, as it provides a complete thermodynamic profile of the binding process in a single experiment. upm.es ITC can determine the binding affinity (Ka), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). upm.esnews-medical.net
In a typical ITC experiment to study Lacticin 3147 A1, a solution of the peptide is titrated into a solution containing its putative binding partner, such as the peptidoglycan precursor Lipid II, held at a constant temperature. qub.ac.uk Each injection of the peptide triggers a binding reaction, which results in a small heat change that is precisely measured by the calorimeter. As the target molecule becomes saturated with the peptide, the heat signal diminishes.
The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. upm.es ITC studies have been instrumental in elucidating the mechanism of Lacticin 3147, revealing that only the LtnA1 peptide binds directly to Lipid II, which serves as a docking molecule on the bacterial cell membrane. qub.ac.uk This specific interaction is a critical first step that facilitates the subsequent pore-forming activity of the complete Lacticin 3147 complex. qub.ac.uk
Applications of Lantibiotic Lacticin 3147 A1 in Antimicrobial Strategies Excluding Human Clinical Trials
Efficacy Against Gram-Positive Pathogens
Lacticin 3147 has demonstrated potent inhibitory activity against a wide array of clinically significant and drug-resistant Gram-positive pathogens. frontiersin.org Its efficacy has been noted against organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), Clostridium difficile, and penicillin-resistant Pneumococcus. nih.govnih.gov
Activity against Listeria monocytogenes
Lacticin 3147 exhibits significant antilisterial properties. Studies have shown its effectiveness in controlling Listeria monocytogenes, a critical foodborne pathogen. For instance, the application of a live Lactococcus lactis culture producing lacticin 3147 onto the surface of smear-ripened cheese resulted in up to a 1000-fold reduction of the pathogen. nih.gov In fermentate, a 4-log reduction of L. monocytogenes was observed within 30 minutes. nih.gov Research comparing its activity to the well-known lantibiotic nisin revealed that lacticin 3147 required concentrations between 400 nM and 600 nM to achieve 50% inhibition (MIC50) of L. monocytogenes, whereas nisin required concentrations over 800 nM for the same effect against the tested strain. nih.gov
Table 1: Comparative Efficacy of Lacticin 3147 and Nisin against Listeria monocytogenes LO28H
| Concentration | Lacticin 3147 (% Growth Inhibition) | Nisin (% Growth Inhibition) |
| 200 nM | Approaching 50% | Below 50% |
| 400 nM | Over 50% | Approx. 50% |
| 600 nM | Near 100% | Over 50% |
| 800 nM | 100% | Approaching 100% |
Data adapted from research on the inhibitory concentrations of lacticin 3147 and nisin. nih.govresearchgate.net
Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
The lantibiotic has demonstrated notable efficacy against MRSA, a major cause of hospital-acquired infections. frontiersin.orgnih.gov In a comparative study, lacticin 3147 showed inhibitory activity against 20 different strains of MRSA with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 15.4 mg/L. researchgate.netnih.gov Although the lantibiotic nisin was found to be generally more active against S. aureus strains in this particular study, lacticin 3147's activity is still significant. researchgate.netnih.gov Furthermore, its potential has been highlighted in a murine infection model, where it successfully controlled the systemic spread of S. aureus. nih.gov
Activity against Vancomycin-Resistant Enterococci (VRE)
Lacticin 3147 displays potent activity against VRE, which are among the most challenging hospital-acquired pathogens. frontiersin.orgjmbfs.org Research has established its strong inhibitory effect, with one study determining MIC values for 20 VRE strains to be between 1.9 and 7.7 mg/L. researchgate.netnih.gov This demonstrates a greater potency against VRE when compared to nisin, which had MICs ranging from 2 to ≥8.3 mg/L against the same strains. researchgate.netnih.gov
Table 2: MIC Range of Lacticin 3147 against Drug-Resistant Pathogens
| Pathogen | Number of Strains Tested | MIC Range (mg/L) |
| MRSA | 20 | 1.9 - 15.4 |
| VRE | 20 | 1.9 - 7.7 |
Data sourced from a comparative study on the activities of lacticin 3147 and nisin. researchgate.netnih.gov
Activity against Clostridium difficile
Clostridium difficile is a leading cause of antibiotic-associated diarrhea. Lacticin 3147 has been shown to be a potent agent against this pathogen. nih.govnih.gov For a range of 10 genetically distinct C. difficile isolates, the bacteriocin (B1578144) exhibited a MIC50 of 3.6 µg/mL. researchgate.net In time-kill studies, a concentration of 6 µg/mL was sufficient to kill 10^6 c.f.u./mL of C. difficile ATCC 42593 within 120 minutes and isolate DPC 6220 within just 20 minutes. nih.govresearchgate.net Moreover, in a model fecal environment, lacticin 3147 was effective at eliminating 10^6 c.f.u./mL of C. difficile within 30 minutes at concentrations as low as 18 µg/mL. nih.govresearchgate.net
Activity against Streptococcus mutans
Streptococcus mutans is a primary causative agent of dental caries. Lacticin 3147 effectively inhibits the planktonic growth of Strep. mutans, with MIC values reported to be in the range of 1.9-3.8 µmol/L. nih.gov Time-kill kinetic studies have confirmed its bactericidal activity. nih.gov Importantly, lacticin 3147 has also been shown to substantially reduce the formation of Strep. mutans biofilms, which are crucial for the development of dental plaque. nih.gov A food-grade preparation of lacticin 3147 was also found to be effective in inhibiting oral Strep. mutans. nih.gov
Activity against Penicillin-Resistant Pneumococcus
Lacticin 3147 has been identified as an effective antimicrobial agent against penicillin-resistant Streptococcus pneumoniae. nih.govnih.govscispace.com Its inhibitory activity against this significant respiratory pathogen underscores its broad-spectrum potential against drug-resistant Gram-positive bacteria. frontiersin.org
Activity against Propionibacterium
Lacticin 3147 has demonstrated inhibitory activity against Propionibacterium acnes, a Gram-positive bacterium implicated in the pathogenesis of acne vulgaris. nih.govfrontiersin.org The bacterium is a common member of the skin microflora but can be present in abnormally high numbers within the pilosebaceous follicles of individuals with acne, contributing to inflammation. plos.org The antimicrobial action of lantibiotics like lacticin 3147 against clinically relevant targets such as P. acnes highlights their potential as effective bactericidal agents. frontiersin.org
The activity of lacticin 3147 is attributed to its two-component nature, requiring both the LtnA1 and LtnA2 peptides for optimal efficacy. nih.gov These peptides act synergistically to depolarize the cytoplasmic membrane of susceptible bacteria, leading to cell death. uniprot.orgnih.gov Research has shown that lacticin 3147 is active at low nanomolar concentrations, indicating a high level of potency against sensitive strains. nih.gov
Table 1: Antimicrobial Spectrum of Lacticin 3147
| Target Microorganism | Significance | Reference |
|---|---|---|
| Propionibacterium acnes | Associated with acne vulgaris | nih.govfrontiersin.org |
| Listeria monocytogenes | Foodborne pathogen | nih.govnih.gov |
| Staphylococcus aureus | Pathogen, including MRSA | nih.gov |
| Bacillus cereus | Food spoilage and pathogen | nih.gov |
Use in Biopreservation and Food Systems
The application of lacticin 3147 as a natural biopreservative in food systems is a promising alternative to chemical preservatives. teagasc.ienih.gov Its production by "generally recognized as safe" (GRAS) organisms like Lactococcus lactis and its effectiveness against a wide range of food spoilage and pathogenic bacteria make it a suitable candidate for enhancing food safety and extending shelf life. nih.govnih.gov
The use of lacticin 3147-producing starter cultures in cheese manufacturing has been investigated as a strategy to control the growth of undesirable bacteria. nih.gov In Cheddar cheese production, the inclusion of a lacticin 3147-producing L. lactis strain has been shown to effectively reduce the levels of non-starter lactic acid bacteria (NSLAB) during ripening. nih.govresearchgate.net The bacteriocin activity was found to be stable throughout a 6-month ripening period. nih.govresearchgate.net
Furthermore, lacticin 3147-producing cultures have been explored for their ability to prevent "late blowing" in semi-hard cheeses, a defect caused by the growth of gas-producing Clostridium species. researchgate.net Studies have demonstrated that these protective cultures can inhibit the germination and outgrowth of clostridial spores, leading to a significant reduction in spore counts and prevention of the cheese defect. researchgate.net
Table 2: Application of Lacticin 3147-Producing Cultures in Cheese
| Cheese Type | Application | Outcome | Reference |
|---|---|---|---|
| Cheddar | Control of non-starter lactic acid bacteria (NSLAB) | Significant reduction in NSLAB levels during 6-month ripening | nih.govresearchgate.net |
Lacticin 3147 has shown potential as a biopreservative in meat products. A study on fresh pork sausage investigated the efficacy of lacticin 3147 in controlling pathogens and extending shelf life. nih.gov When used in combination with sodium lactate (B86563) or sodium citrate, lacticin 3147 was effective in maintaining significantly lower total aerobic plate counts over the storage period. nih.govresearchgate.net This combination was also particularly effective in inhibiting the growth of Clostridium perfringens. nih.gov The study suggested that lacticin 3147, especially when combined with organic acids, could serve as a viable alternative to traditional chemical preservatives like sodium metabisulfite (B1197395) in fresh pork sausage. nih.govresearchgate.net
Beyond its direct antimicrobial effects, lacticin 3147 may play a role in accelerating cheese ripening. The ripening process is heavily influenced by the proteolytic enzymes released from starter and non-starter bacteria. rsdjournal.org Some bacteriocins can induce lysis of starter cultures, leading to the release of intracellular enzymes into the cheese matrix. nih.gov This controlled lysis can enhance proteolysis, leading to the development of flavor and texture at an accelerated rate. researchgate.net While the lytic effect of lacticin 3147 on starter cultures has been noted, other bacteriocins like lacticin 481 have been more specifically studied for their ability to induce enzyme release without severely compromising the acid-producing capability of the starter culture. researchgate.net The potential for lacticin 3147 to be used in a similar manner to modulate cheese ripening warrants further investigation.
The effectiveness of lacticin 3147 as a biopreservative is dependent on its stability and distribution within the food matrix. Lacticin 3147 is noted for its heat stability, particularly at low pH, which is advantageous for applications in processed foods. nih.govresearchgate.net However, its stability can be compromised by certain factors. For instance, it is susceptible to degradation by digestive proteases such as trypsin and α-chymotrypsin, which could limit its application if it needs to remain active through the digestive tract. nih.govresearchgate.net
The interaction of lacticin 3147 with components of the food matrix can also influence its activity. The solubility of lantibiotics can be poor, and they may bind to food components, reducing their bioavailability. researchgate.net To overcome these challenges, encapsulation technologies, such as solid lipid nanoparticles (SLNs), are being explored. nih.govresearchgate.net Encapsulation can protect the bacteriocin from enzymatic degradation and improve its delivery and stability within the food system. teagasc.ienih.gov The buffering capacity of food matrices, such as dairy products, can also offer a protective effect, enhancing the survival of the bacteriocin-producing bacteria and potentially the bacteriocin itself in different environments. oup.com
Comparative Lantibiotic Studies Involving Lacticin 3147 A1
Comparison with Nisin: Structural and Mechanistic Differences
Lacticin 3147 and nisin are both Class I lantibiotics produced by strains of Lactococcus lactis, and they exhibit broad-spectrum activity against many Gram-positive bacteria. nih.govnih.gov Despite these similarities, they possess fundamental structural and mechanistic distinctions.
Structurally, the most significant difference is that nisin is a single-peptide lantibiotic, whereas lacticin 3147 is a two-component lantibiotic, comprising two distinct peptides, LtnA1 and LtnA2, which are both required for full biological activity. nih.gov Nisin is classified as a Type-A(I) lantibiotic, characterized by an elongated, flexible structure. nih.govqub.ac.uk In contrast, the Lacticin 3147 A1 (LtnA1) peptide has a globular structure, resembling Type-B lantibiotics. nih.govnih.gov The second peptide, LtnA2, is an elongated, nisin-like peptide. nih.govnih.gov
Mechanistically, both lantibiotics inhibit bacterial growth by targeting Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. nih.gov However, their modes of action diverge. Nisin, a single molecule, performs a dual function: it binds to Lipid II to inhibit cell wall synthesis and then uses this complex to form pores in the cell membrane. nih.gov Lacticin 3147 achieves a similar outcome through the synergistic action of its two components. nih.gov The LtnA1 peptide is responsible for binding to Lipid II, which in itself can inhibit cell wall biosynthesis. qub.ac.uk This LtnA1-Lipid II complex then acts as a docking molecule for the LtnA2 peptide, which is recruited to form a pore complex in the membrane, leading to cell death. pnas.org
The biosynthetic pathways also show differences. In nisin's synthesis, the enzymes NisB (a dehydratase) and NisC (a cyclase) act on a single prepeptide. nih.gov For lacticin 3147, two separate modification enzymes, LtnM1 and LtnM2, are responsible for the post-translational modification of the LtnA1 and LtnA2 prepeptides, respectively. nih.gov
Table 1: Structural and Mechanistic Comparison of Lacticin 3147 and Nisin
| Feature | Lacticin 3147 | Nisin |
| Number of Peptides | Two (LtnA1 and LtnA2) | One |
| Structural Class | Two-component: LtnA1 is Type-B (globular), LtnA2 is Type-A (elongated) | Type-A(I) (elongated) |
| Primary Target | Lipid II | Lipid II |
| Mechanism of Action | Synergistic: LtnA1 binds Lipid II, this complex recruits LtnA2 to form pores. pnas.org | Dual-function: Binds Lipid II to inhibit cell wall synthesis and forms pores. nih.gov |
| Biosynthesis | Two modification enzymes (LtnM1, LtnM2) for each peptide. nih.gov | Separate dehydratase (NisB) and cyclase (NisC) for one prepeptide. nih.gov |
| Potency | Activity is target-dependent; more potent against Vancomycin-Resistant Enterococci (VRE). nih.gov | Activity is target-dependent; more effective against S. aureus. nih.gov |
Similarities with Mersacidin (B1577386) and Other Type-B Lantibiotics
The Lacticin 3147 A1 (LtnA1) peptide exhibits significant structural and functional homology with Type-B lantibiotics, most notably mersacidin. nih.gov Type-B lantibiotics are characterized by their compact, globular structures and their primary mechanism of inhibiting cell wall synthesis. nih.gov
Structural analysis reveals that LtnA1 possesses a lanthionine (B1674491) bridging pattern that closely resembles that of mersacidin. nih.govnih.gov This similarity is particularly pronounced in the three C-terminal rings of the peptides. nih.gov The solution conformation of LtnA1 is also similar to that of mersacidin. nih.gov These structural parallels suggest a shared evolutionary origin and functional purpose.
Functionally, both LtnA1 and mersacidin act by binding to the peptidoglycan precursor, Lipid II, thereby inhibiting the transglycosylation step of cell wall biosynthesis. nih.govqub.ac.uk The C-terminal residues of both peptides are implicated in this interaction with Lipid II. qub.ac.uk While LtnA1 can exhibit some independent inhibitory activity by sequestering Lipid II, its potency is significantly lower than the synergistic combination with LtnA2. nih.gov Mersacidin, as a single-component lantibiotic, effectively inhibits cell wall synthesis on its own. nih.gov Despite these similarities, mersacidin is a shorter peptide and lacks certain residues present in LtnA1 that are thought to be involved in the interaction with the LtnA2 peptide. nih.gov
Insights from Other Two-Component Lantibiotics (e.g., Haloduracin (B1576486), Cytolysin)
Lacticin 3147 belongs to a growing class of two-component lantibiotics, which require two different peptides for their antimicrobial activity. nih.gov Studying other members of this class, such as haloduracin and cytolysin, provides valuable insights into their shared mechanisms.
A common theme among these systems is the presence of two structurally distinct peptides that work in synergy. pnas.org Like lacticin 3147, haloduracin consists of two peptides: Halα, which is a Type-B-like peptide similar to LtnA1, and Halβ, which is a Type-A-like peptide analogous to LtnA2. qub.ac.uk The prepeptides HalA1 and LtnA1 share significant sequence identity (40-50%). pnas.org Similarly, HalA2 shows sequence similarity to LtnA2. pnas.org In both lacticin 3147 and haloduracin, the Type-B-like component (LtnA1, Halα) is responsible for binding to Lipid II, which then facilitates the action of the Type-A-like component (LtnA2, Halβ) to permeabilize the cell membrane. qub.ac.ukpnas.org
Cytolysin also consists of two peptides, CylL-AL and CylL-AS, which exhibit sequence similarity to LtnA2. pnas.org A key feature of these two-component systems is that the individual peptides often show weak or no activity on their own, but their combination results in potent antimicrobial action, often at nanomolar concentrations. nih.govpnas.org The optimal activity of lacticin 3147 is achieved at a 1:1 stoichiometric ratio of LtnA1 to LtnA2. nih.gov This requirement for two peptides, each with a specific role, represents a sophisticated antimicrobial strategy.
Distinctions from Other Class I and Class II Bacteriocins
Bacteriocins, antimicrobial peptides produced by bacteria, are broadly categorized based on their structure and post-translational modifications. elabp.org Lacticin 3147's classification as a Class I, two-component lantibiotic distinguishes it from other bacteriocin (B1578144) classes.
Class I Bacteriocins (Lantibiotics): This class is defined by the presence of the thioether amino acid lanthionine. elabp.org Lacticin 3147 is a quintessential member. However, it is distinct from many other Class I bacteriocins, such as nisin and lacticin 481, which are single-peptide molecules. nih.gov The two-component nature of lacticin 3147, with its globular LtnA1 and elongated LtnA2 peptides, represents a specific subgroup within Class I. nih.gov
Class II Bacteriocins: This is a large and diverse group of small (<10 kDa), heat-stable, non-lanthionine-containing peptides. elabp.orgscilit.com They are not post-translationally modified to the same extent as lantibiotics. Class II is further subdivided:
Class IIa (Pediocin-like): These are well-known for their strong anti-Listeria activity and contain a conserved YGNGV motif in their N-terminus. elabp.org
Class IIb (Two-peptide): Like lacticin 3147, these require two different peptides for activity. However, unlike lacticin 3147, these peptides lack lanthionine bridges.
Class IIc and IId: Other categories of linear, non-modified bacteriocins. elabp.org
The primary distinction between lacticin 3147 and all Class II bacteriocins is the extensive post-translational modification, specifically the presence of lanthionine bridges, which defines it as a lantibiotic and places it in Class I. elabp.org
Table 2: Bacteriocin Classification with Lacticin 3147 A1 Context
| Class | Defining Characteristic | Subclass Example | Relation to Lacticin 3147 |
| Class I (Lantibiotics) | Contain lanthionine residues. | Nisin (single-peptide), Lacticin 3147 (two-peptide) | Lacticin 3147 is a two-component member of this class. nih.gov |
| Class II (Non-lantibiotics) | Small, heat-stable, no lanthionine. elabp.org | Pediocin (Class IIa) | Fundamentally different due to the lack of lanthionine modifications. |
| Class III | Large (>30 kDa), heat-labile proteins. elabp.org | Lysostaphin | Different in size, heat stability, and structure. |
Future Research Directions and Unanswered Questions
Elucidation of Additional Molecular Interactions in Synergistic Action
The synergistic bactericidal activity of lacticin 3147 involves a complex interplay between its two component peptides, LtnA1 and LtnA2, and the bacterial cell envelope. nih.gov The current model posits that LtnA1, which shares structural similarities with the lantibiotic mersacidin (B1577386), acts as the initial binding component, specifically targeting lipid II, a crucial precursor in bacterial cell wall biosynthesis. nih.govresearchgate.net This initial interaction forms a complex that then recruits LtnA2, leading to the inhibition of peptidoglycan synthesis and the formation of pores in the cell membrane. nih.govresearchgate.net
While this model provides a solid framework, the precise molecular interactions that govern this synergy are not fully understood. Future research should focus on high-resolution structural studies to delineate the specific amino acid residues and conformational changes involved in the formation of the LtnA1-lipid II complex and the subsequent recruitment of LtnA2. Investigating the stoichiometry of the final ternary complex and the role of the membrane environment in modulating these interactions will provide a more complete picture of its mechanism. nih.gov
| Component | Function in Synergistic Action |
| Lacticin 3147 A1 (LtnA1) | Binds to the cell wall precursor lipid II. nih.gov |
| Lacticin 3147 A2 (LtnA2) | Recruited to the LtnA1-lipid II complex to induce pore formation. nih.gov |
| Lipid II | The target molecule for the initial binding of LtnA1. nih.gov |
Deeper Understanding of Resistance Mechanisms at the Molecular Level
The emergence of resistance is a critical consideration for any antimicrobial agent. While lantibiotics are generally less prone to resistance development compared to conventional antibiotics, understanding the molecular basis of potential resistance to lacticin 3147 is paramount. asm.org General mechanisms of lantibiotic resistance in bacteria often involve alterations to the cell wall or membrane composition, which can hinder the binding of the antimicrobial peptide. asm.orgresearchgate.net
Future investigations should aim to identify and characterize the specific genetic and biochemical pathways that confer resistance to lacticin 3147. This includes studying the role of two-component regulatory systems in sensing and responding to the presence of the lantibiotic, as well as the potential for enzymatic degradation or efflux pumps to reduce its effective concentration. researchgate.net Generating and analyzing lacticin 3147-resistant mutants can provide valuable insights into the key cellular components involved in its activity and how they can be modified to overcome its effects. oup.com
Exploration of Novel Bioengineering Strategies for Enhanced Activity and Stability
The gene-encoded nature of lantibiotics makes them amenable to bioengineering, offering opportunities to enhance their therapeutic properties. nih.govnih.gov Strategies such as site-directed mutagenesis can be employed to create variants of lacticin 3147 A1 with improved activity, stability, and solubility. nih.gov For instance, modifications to the lanthionine (B1674491) bridges have been shown to impact the peptide's resistance to heat and proteases. teagasc.ie
Future bioengineering efforts could focus on several key areas:
Enhanced Potency: Creating derivatives with increased affinity for lipid II or improved pore-forming capabilities.
Improved Stability: Engineering variants with greater resistance to proteolytic degradation in physiological environments, a significant hurdle for peptide-based therapeutics. nih.gov
Broadened Spectrum: Exploring modifications that could extend the activity of lacticin 3147 to include Gram-negative bacteria, potentially by enhancing its ability to traverse the outer membrane. portlandpress.com
Optimized Physicochemical Properties: Improving solubility and stability at physiological pH to facilitate formulation and delivery. nih.gov
| Bioengineering Strategy | Potential Outcome |
| Site-directed mutagenesis | Generation of variants with altered amino acid sequences. nih.gov |
| Modification of lanthionine bridges | Enhanced thermal and proteolytic stability. teagasc.ie |
| In vitro mutasynthesis | Introduction of non-standard amino acids for novel properties. nih.gov |
Investigation of Broader Ecological Roles and Natural Occurrences
Lacticin 3147 is produced by strains of Lactococcus lactis, a bacterium commonly found in dairy environments and on plant material. nih.govwikipedia.org While its antimicrobial properties are well-documented in laboratory settings, its broader ecological roles in these natural habitats are less understood. Research in this area could explore how the production of lacticin 3147 influences the microbial community structure in its native environment.
Key questions for future ecological studies include:
What are the environmental cues that regulate the production of lacticin 3147?
How does lacticin 3147 production impact the competitive fitness of Lactococcus lactis in complex microbial ecosystems?
Are there other, as-yet-undiscovered, natural producers of lacticin 3147 or similar lantibiotics?
Genome mining approaches, which have been successful in identifying novel lantibiotics, could be employed to screen a wider range of microbial genomes for the presence of lacticin 3147 biosynthetic gene clusters. asm.org
Development of Advanced Analytical Techniques for Lantibiotic Characterization
The unique post-translational modifications of lantibiotics, such as lanthionine and methyllanthionine residues, present challenges for traditional peptide analysis methods. nih.gov While techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structure of lacticin 3147 A1, further advancements in analytical methods are needed for a more comprehensive characterization. nih.gov
Future developments could focus on:
High-throughput screening methods: To rapidly assess the activity and stability of large libraries of bioengineered lacticin 3147 variants.
Advanced imaging techniques: To visualize the interaction of lacticin 3147 with bacterial cells in real-time and at high resolution.
Improved mass spectrometry techniques: For more detailed analysis of post-translational modifications and for quantifying the peptide in complex biological samples.
A standardized workflow for the characterization of novel lantibiotics, encompassing expression, purification, activation, mass spectrometric analysis, and antimicrobial activity assays, would also be beneficial for the field. nih.govresearchgate.net
Q & A
Q. What methodologies are recommended for purifying lacticin 3147 A1 and confirming its structural integrity?
Lacticin 3147 A1 is co-purified with A2 from Lactococcus lactis DPC 3147 cultures. Key steps include:
- Centrifugation to separate supernatant (containing secreted peptides) and cell pellets (intracellular peptides).
- HPLC for fractionation, with subsequent MALDI-TOF mass spectrometry to verify molecular weights (3,322 Da for A1; 2,847 Da for A2) and ensure alignment with genetic sequences .
- Chiral phase gas chromatography-mass spectrometry (GC-MS) to detect post-translational modifications (e.g., D-alanine residues derived from serine) .
Table 1: Key Purification Metrics
| Component | Molecular Weight (Da) | Key Modifications | Detection Method |
|---|---|---|---|
| LtnA1 | 3,322 | D-alanine, lanthionine | MALDI-TOF, GC-MS |
| LtnA2 | 2,847 | D-alanine, lanthionine | MALDI-TOF, GC-MS |
Q. How do the two peptides (A1 and A2) contribute to lacticin 3147’s antimicrobial activity?
- LtnA1 : Binds lipid II (peptidoglycan precursor) via its C-terminus, inhibiting cell wall synthesis. Acts independently at higher concentrations (MIC₅₀ = 200 nM) but synergizes with A2 for nanomolar efficacy .
- LtnA2 : Enhances membrane pore formation but requires A1 for optimal activity. Structural studies show A2’s α-helical domains mediate membrane insertion .
- Critical Note : Sequential addition (A1 before A2) is essential for activity in experimental assays .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in lacticin 3147’s dual mechanisms (lipid II binding vs. membrane lysis)?
- Isothermal Titration Calorimetry (ITC) : Confirms A1’s lipid II binding (Kd ~10⁻⁶ M) .
- Liposome Leakage Assays : Demonstrate A1/A2 synergy in pore formation, even in lipid II-free systems. Lipid II presence increases activity 100-fold .
- Genetic Knockouts : Strains lacking ltnA1 or ltnA2 lose activity, but combining supernatants restores it, confirming interdependent roles .
Table 2: Mechanism-Specific Assays
| Mechanism | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Lipid II binding | ITC | A1 binds lipid II via pyrophosphate | |
| Membrane pore formation | Liposome leakage | A2 requires A1 for pore efficacy |
Q. How can post-translational modifications (PTMs) in lacticin 3147 A1 be experimentally validated?
- Edman Degradation + Desulfurization : Nickel boride (Ni₂B) reduces thioether bridges, enabling sequencing of modified residues (e.g., lanthionine) .
- Chiral GC-MS : Distinguishes D-alanine (from serine conversion) by comparing retention times to synthetic standards .
- NMR Spectroscopy : Resolves 3D structures, confirming A1’s mersacidin-like globular conformation and A2’s α-helical domains .
Q. What genetic strategies optimize lacticin 3147 overproduction?
- Plasmid Subcloning : Introducing additional copies of biosynthetic genes (ltnM1, ltnM2, ltnR) in L. lactis MG1363 boosts yield 3-fold. Structural genes (ltnA1/A2) alone do not enhance production .
- Attenuator Bypass : Modifying intragenic stem-loop structures in ltnM1 increases transcriptional readthrough, improving peptide stoichiometry .
Q. How does alanine scanning mutagenesis inform structure-function relationships in lacticin 3147 A1?
- Complete Mutagenesis : 36/59 residues in A1/A2 tolerate substitutions without losing activity. Invariable residues (e.g., lipid II-binding motifs in A1) form a conserved core .
- Variable Domains : Flexible regions (e.g., A2’s N-terminus) tolerate engineering for enhanced activity or species specificity .
Q. What methods elucidate lacticin 3147’s immunity mechanisms in producer strains?
- ABC Transporter Analysis : ltnFE exports peptides, while ltnI encodes a transmembrane immunity protein. Overexpressing ltnI (e.g., LtnI I81V variant) enhances resistance 10-fold .
- Promoter Mapping : The ltnR repressor regulates immunity operon (ltnRIFE) transcription, with truncations causing hyperimmunity .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
